butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
The mechanism of action of butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate include other pyrroloquinoxaline derivatives and quinazoline derivatives. These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall potency . For example, quinazoline derivatives are known for their anticancer and antibacterial activities, while pyrroloquinoxaline derivatives may exhibit broader biological activities .
Properties
CAS No. |
842957-77-1 |
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Molecular Formula |
C25H28N4O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
butan-2-yl 2-amino-1-(4-butylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C25H28N4O2/c1-4-6-9-17-12-14-18(15-13-17)29-23(26)21(25(30)31-16(3)5-2)22-24(29)28-20-11-8-7-10-19(20)27-22/h7-8,10-16H,4-6,9,26H2,1-3H3 |
InChI Key |
GQNCVQSULIMYJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)CC)N |
Origin of Product |
United States |
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